H-Glu-OtBu
Description
Foundational Role as a Protected Amino Acid Derivative in Organic Synthesis
As a protected amino acid derivative, H-Glu-OtBu is essential for introducing a glutamic acid residue into a growing molecular chain while managing the reactivity of its side-chain carboxyl group. The tert-butyl (OtBu) group is a widely used protecting group in organic synthesis due to its relative stability under various reaction conditions and its ease of removal under mildly acidic conditions, typically using trifluoroacetic acid (TFA) iris-biotech.debachem.com. This orthogonality with other common protecting groups, such as the Fmoc group used for alpha-amino protection, is crucial for convergent synthesis strategies.
The specific isomer of this compound used dictates which carboxyl group is protected. While "this compound" can sometimes refer to the alpha-tert-butyl ester (L-Glutamic acid α-tert-butyl ester), in the context of peptide synthesis, it most commonly denotes L-Glutamic acid γ-tert-butyl ester, where the tert-butyl group protects the side-chain gamma-carboxyl group, leaving the alpha-carboxyl free for peptide bond formation. This selective protection is critical for building linear peptides where the alpha-carboxyl of one amino acid is coupled to the alpha-amino of the next.
This compound (specifically the gamma-tert-butyl ester) is characterized by its molecular formula C₉H₁₇NO₄ and a molecular weight of approximately 203.24 g/mol . cenmed.comchemsrc.comcymitquimica.commedchemexpress.com It typically appears as a white or off-white powder or crystalline solid. chemsrc.commedchemexpress.comchemimpex.com It is known to be soluble in common organic solvents such as dichloromethane (B109758), ethanol, ethyl acetate, and dimethylformamide. ontosight.aibiocrick.com
Overview of its Strategic Utility in Peptide Chemistry and Beyond
The strategic utility of this compound is most prominent in peptide synthesis, where it serves as a vital building block. In both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), the incorporation of glutamic acid residues requires the temporary masking of the side-chain carboxyl group to prevent undesired branching or side reactions during peptide chain elongation. iris-biotech.debachem.com The tert-butyl ester is a standard choice for this purpose in Fmoc-based SPPS, where the Fmoc group on the alpha-amino is removed under basic conditions (e.g., piperidine), while the tert-butyl ester remains intact until the final cleavage from the resin using acid. iris-biotech.depeptide.comadventchembio.com
Beyond linear peptide synthesis, this compound and its protected forms are utilized in the creation of more complex peptide architectures, including cyclic peptides and peptide conjugates. The ability to selectively deprotect the gamma-carboxyl group at a specific stage of the synthesis allows for cyclization reactions or the attachment of various molecules (e.g., labels, drugs, polymers) to the peptide side chain.
Research findings highlight the application of this compound in the synthesis of various biologically active peptides. For instance, it has been employed in the synthesis of substance P antagonistic peptides. fishersci.caambeed.com Furthermore, protected glutamic acid derivatives, including those featuring the tert-butyl ester, have been used in the development of novel peptide-based therapeutics, such as glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists, relevant for treating metabolic disorders. sigmaaldrich.com The tert-butyl ester protection contributes to the enhanced stability and solubility of protected amino acids and intermediate peptides, facilitating their handling and purification during the synthesis process. chemimpex.comadventchembio.com
This compound can also be incorporated into solid supports, such as 2-chlorotrityl resin, for use in SPPS. biosynth.comcd-bioparticles.compeptide.comsigmaaldrich.com In this format, the alpha-amino group is typically free (H-), and the gamma-carboxyl is protected as the tert-butyl ester, allowing the alpha-carboxyl to be linked to the resin. This pre-loaded resin simplifies the initial steps of SPPS when the target peptide has a C-terminal glutamic acid residue with a protected side chain.
The versatility of this compound extends beyond traditional peptide synthesis. It serves as a precursor for synthesizing other protected glutamic acid derivatives, such as Fmoc-Glu(OtBu)-OH or Boc-Glu(OtBu)-OH, which are also widely used in peptide synthesis with different protecting group strategies. chemsrc.compeptide.comsigmaaldrich.com Additionally, modified glutamic acid derivatives incorporating the tert-butyl ester have been explored in the context of developing peptide modifiers for applications in therapy, such as modifications of insulin (B600854) or GLP-1. googleapis.com
Compound Information
| Compound Name | PubChem CID |
| L-Glutamic acid γ-tert-butyl ester | 14 |
| L-Glutamic acid α-tert-butyl ester | 117505 |
| L-Glutamic acid di-tert-butyl ester | 208636 |
| Fmoc-Glu(OtBu)-OH | 84793-07-7 (CAS) or 295484 (PubChem CID for Boc-Glu-OtBu, Fmoc-Glu-OtBu has CID 445687) - Correction needed based on search results. |
| Boc-Glu(OtBu)-OH | 295484 |
| H-Glu(OtBu)-NH2 | 7019732 |
Note: PubChem CID for Fmoc-Glu(OtBu)-OH is 445687. CAS 84793-07-7 is also associated with Fmoc-Glu-OtBu. chemsrc.compeptide.comsigmaaldrich.com PubChem CID 295484 is for Boc-L-glutamic acid α-tert-butyl ester. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAQMUAKTNUNLN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963342 | |
| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45120-30-7, 25456-75-1 | |
| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45120-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025456751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for H Glu Otbu and Its Key Derivatives
Synthesis of N-Protected H-Glu-OtBu Derivatives
For use in solid-phase peptide synthesis (SPPS), the α-amino group of this compound must be protected. The Fluorenylmethoxycarbonyl (Fmoc) group is one of the most common N-protecting groups used in modern peptide chemistry. adventchembio.comnih.gov
The synthesis of Fmoc-Glu(OtBu)-OH involves the acylation of the α-amino group of this compound. The reaction is typically carried out by treating this compound with an activated Fmoc derivative, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). innospk.com This reaction is performed under alkaline conditions to ensure the amino group is deprotonated and sufficiently nucleophilic. google.cominnospk.com The resulting Fmoc-Glu(OtBu)-OH is a crucial reagent for incorporating glutamic acid residues into peptides during SPPS. advancedchemtech.com The Fmoc group provides temporary protection and is readily removed with a mild base, typically a piperidine (B6355638) solution. adventchembio.comnih.gov
To improve efficiency and reduce the number of isolation and purification steps, one-pot procedures have been developed. A notable one-pot method allows for the synthesis of Fmoc-Glu(OtBu)-OH directly from unprotected L-glutamic acid. thieme-connect.de
tert-Butyloxycarbonyl (Boc) Protection Strategies
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under specific acidic protocols. In the context of this compound, the Boc group is employed to temporarily mask the α-amino group, yielding Boc-Glu-OtBu, a key intermediate for further synthetic manipulations.
The introduction of the Boc group is most commonly achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is efficient and generally proceeds in high yield under relatively mild conditions. Various methodologies have been developed to optimize this process, accommodating a wide array of substrates.
The primary advantage of the Boc group is its acid lability. Deprotection is typically accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). This process generates a carbamic acid intermediate which spontaneously decarboxylates to release the free amine. A potential complication is the formation of a stable tert-butyl cation during cleavage, which can lead to side reactions by alkylating nucleophilic residues. To mitigate this, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often included in the cleavage cocktail.
| Method | Reagents | Conditions | Reference |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Aqueous or organic solvent (e.g., THF, ACN), 0°C to 40°C | |
| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Anhydrous acidic conditions, often with scavengers (e.g., anisole) | |
| Deprotection | Hydrochloric acid (HCl) in Methanol | Acidic conditions | |
| Selective Deprotection | Aluminum trichloride (B1173362) (AlCl₃) | Allows cleavage in the presence of other acid-sensitive groups |
This table summarizes common methods for the protection of amines with the Boc group and its subsequent removal.
Orthogonal Protecting Group Chemistries in this compound Synthesis
The synthesis of complex peptides and other macromolecules requires an orthogonal protecting group strategy. This approach utilizes a set of protecting groups where each can be selectively removed under specific conditions without affecting the others. This principle is critical when working with derivatives of this compound, as the molecule itself contains an acid-labile tert-butyl (tBu) ester.
In a typical scenario involving Fmoc-based peptide synthesis, the α-amino group is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the γ-carboxyl group of glutamic acid is protected as a tert-butyl ester, as in Fmoc-Glu(OtBu)-OH. This represents a classic orthogonal pair:
The Fmoc group is removed with a mild base, typically piperidine in DMF, to allow for peptide chain elongation.
The tert-butyl (OtBu) ester is stable to these basic conditions but is readily cleaved with acids like TFA during the final deprotection step.
To achieve even greater synthetic flexibility, a third orthogonal protecting group can be introduced. For instance, an allyl ester could be used to protect a specific carboxyl group. Allyl groups are stable to both the acidic conditions used to remove tBu groups and the basic conditions used for Fmoc removal. They can be selectively cleaved using a palladium catalyst, adding another layer of selective manipulation.
| Protecting Group | Abbreviation | Chemical Stability | Cleavage Reagents |
| tert-Butyloxycarbonyl | Boc | Base-stable | Strong Acid (e.g., TFA, HCl) |
| Fluorenylmethyloxycarbonyl | Fmoc | Acid-stable | Base (e.g., Piperidine) |
| tert-Butyl ester | OtBu | Base-stable | Strong Acid (e.g., TFA) |
| Allyl ester | OAll | Acid-stable, Base-stable | Pd(0) catalyst |
| Benzyl (B1604629) ester | OBzl | Acid-stable, Base-stable | Catalytic Hydrogenolysis |
This table illustrates the concept of orthogonality by comparing the stability and cleavage conditions of common protecting groups used in peptide synthesis.
Strategies for Integrating this compound into Complex Molecular Architectures
The incorporation of this compound derivatives into larger, more complex structures like peptides or peptidomimetics is achieved through well-established synthetic routes, most notably solid-phase peptide synthesis (SPPS) and segment condensation strategies.
Preassembly of Protected Oligomers
In the synthesis of very long or complex peptides, a convergent strategy known as segment condensation can be more effective than a linear, stepwise approach. This method involves the pre-synthesis of several smaller, fully protected peptide fragments (oligomers), which are then coupled together in a subsequent step.
This compound, typically in its N-Fmoc protected form (Fmoc-Glu(OtBu)-OH), can be a key component of these fragments. The fragment is assembled on a highly acid-sensitive resin, such as a 2-chlorotrityl chloride (2-CTC) resin. This allows the protected peptide to be cleaved from the support under very mild acidic conditions that leave the side-chain protecting groups, including the OtBu ester on the glutamic acid residue, fully intact. The resulting protected peptide acid can then be purified and used in a subsequent solution-phase or solid-phase coupling reaction with another fragment to build the final complex molecule.
Resin Immobilization Techniques for Solid-Phase Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the most common method for incorporating amino acids like this compound into a growing peptide chain. The process begins with the covalent attachment of the first N-protected amino acid to an insoluble polymer support, or resin. For derivatives like Fmoc-Glu(OtBu)-OH, the choice of resin is critical as it dictates the C-terminal functionality of the final peptide.
Wang Resin: For the synthesis of a peptide with a C-terminal carboxylic acid using Fmoc chemistry, Wang resin is a common choice. The first amino acid, Fmoc-Glu(OtBu)-OH, is attached to the resin via an ester bond. After the full peptide has been assembled, treatment with a strong acid cocktail (e.g., 95% TFA) simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups like OtBu, yielding the desired peptide acid.
Merrifield Resin: In Boc-based synthesis, the foundational Merrifield resin is used. The first amino acid is attached as a benzyl ester. Final cleavage requires treatment with strong, hazardous acids like anhydrous hydrogen fluoride (B91410) (HF), which also removes the Boc and other side-chain protecting groups.
Rink Amide Resin: If the desired product is a C-terminal peptide amide, a resin such as Rink Amide is employed in Fmoc chemistry. Cleavage from this resin with TFA results in the formation of a C-terminal amide functionality.
The efficiency of these processes depends on the resin's properties, such as its chemical stability, mechanical integrity, and swelling capacity in various solvents, which ensures that reagents can freely access the growing peptide chain within the polymer matrix.
| Resin | Typical Chemistry | Linkage | Final C-Terminus | Cleavage Condition |
| Wang Resin | Fmoc | Benzyl Ester | Carboxylic Acid | Mild Acid (TFA) |
| Merrifield Resin | Boc | Benzyl Ester | Carboxylic Acid | Strong Acid (HF) |
| Rink Amide Resin | Fmoc | Amide | Amide | Mild Acid (TFA) |
| 2-Chlorotrityl (2-CTC) Resin | Fmoc | Ester | Protected Acid | Very Mild Acid |
This table outlines common resins used in solid-phase peptide synthesis, their compatible chemical strategies, and the resulting product after cleavage.
Investigating the Chemical Reactivity and Mechanistic Aspects of H Glu Otbu
Computational Chemistry and Theoretical Reactivity Studies of Fmoc-L-Glu(OtBu)
Computational chemistry provides a powerful lens through which the intricacies of molecular structure and reactivity can be explored. For Fmoc-L-Glu(OtBu), Density Functional Theory (DFT) has been employed to elucidate its electronic characteristics and predict its chemical behavior. These theoretical studies are instrumental in understanding the molecule's stability and reactivity, offering insights that complement experimental findings.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool used to identify the electrophilic and nucleophilic sites of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential).
In the case of Fmoc-L-Glu(OtBu), MEP analysis indicates that the most negative potential is concentrated around the oxygen atoms of the carbonyl and carboxylic acid groups. These regions, depicted in red on an MEP map, represent the most likely sites for electrophilic attack. Conversely, the areas of positive potential, shown in blue, are primarily located around the hydrogen atoms, particularly the amine hydrogen, indicating these as potential sites for nucleophilic interaction. This analysis is fundamental in predicting how the molecule will interact with other reagents.
Frontier Molecular Orbital (FMO) Theory Applications to Chemical Interactions
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability.
For Fmoc-L-Glu(OtBu), the HOMO-LUMO energy gap has been calculated to be 4.16 eV, which suggests good chemical stability. medchemexpress.com The HOMO is primarily localized on the fluorenyl group, indicating this as the region most likely to donate electrons in a chemical reaction. The LUMO, on the other hand, is distributed across the glutamic acid residue, suggesting this is the area most susceptible to accepting electrons. The relatively large energy gap implies that the molecule is not highly reactive, a desirable trait for a protected amino acid used in controlled, stepwise synthesis.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.03 |
| LUMO Energy | -1.87 |
| Energy Gap (ΔE) | 4.16 |
Fukui Function and Electron Transferability Studies
The Fukui function is a concept within DFT that helps to predict the local reactivity of a molecule. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. This allows for a more detailed identification of which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.
Studies on Fmoc-L-Glu(OtBu) have utilized Fukui function analysis to pinpoint the most reactive sites, corroborating the findings from MEP analysis. medchemexpress.com The analysis reveals that the carbonyl oxygen atoms are the most likely sites for electrophilic attack, while the nitrogen atom of the Fmoc group and the alpha-carbon of the glutamic acid are more susceptible to nucleophilic attack. These findings are critical for understanding the molecule's behavior in reactions such as peptide coupling and deprotection.
Natural Bond Orbital (NBO) and Nonlinear Optics (NLO) Calculations for Electronic Properties
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines donor-acceptor interactions, which are indicative of intramolecular charge transfer and contribute to the molecule's stability. For Fmoc-L-Glu(OtBu), NBO analysis has highlighted strong donor-acceptor interactions, with stabilization energies reaching up to 22.07 kcal/mol. medchemexpress.com These interactions, primarily involving the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups, are key to the molecule's conformational stability.
Nonlinear Optics (NLO) calculations, on the other hand, assess a molecule's potential for applications in optical technologies. The first-order hyperpolarizability is a measure of a molecule's NLO activity. For Fmoc-L-Glu(OtBu), this value has been calculated to be 1.149 × 10⁻³⁰ esu, suggesting that the molecule possesses potential NLO properties. medchemexpress.com
| Property | Calculated Value |
|---|---|
| Dipole Moment | 5.82 D |
| First-Order Hyperpolarizability | 1.149 × 10⁻³⁰ esu |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Interpretations of Electron Distribution
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual and quantitative description of electron localization in a molecule. medchemexpress.com They are particularly useful for identifying covalent bonds, lone pairs, and the shell structure of atoms.
For Fmoc-L-Glu(OtBu), ELF and LOL analyses show high localization values in the regions of covalent bonds and lone pairs, as would be expected. medchemexpress.com These methods provide a chemically intuitive picture of the electron distribution, confirming the classical Lewis structure representation of the molecule. The distribution of electrons around the molecule is determined and interpreted using these functions, offering a deeper understanding of its electronic structure. medchemexpress.com
Mechanistic Pathways of H-Glu-OtBu Transformations
This compound, as a derivative of glutamic acid, is a key intermediate in various chemical transformations, most notably in the synthesis of peptides. nbinno.com The mechanistic pathways of its transformations are primarily centered around the reactivity of its free amino group and the deprotection of the tert-butyl ester.
The journey of this compound in peptide synthesis typically begins with the deprotection of its N-Fmoc protected precursor, Fmoc-L-Glu(OtBu). This is achieved by treatment with a mild base, such as 20% piperidine (B6355638) in DMF. The mechanism involves the abstraction of the acidic proton on the fluorenyl group, leading to the elimination of the Fmoc group as dibenzylfulvene.
Once the free amine of this compound is exposed, it acts as a nucleophile in the peptide coupling step. The carboxylic acid of the incoming amino acid is activated by a coupling reagent, such as HBTU or HATU, to form an active ester. This compound then attacks the activated carboxyl group, forming a new peptide bond.
The final step in the synthesis often involves the removal of the tert-butyl (OtBu) protecting group from the side chain. This is typically achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA). The mechanism involves the protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation. Scavengers are often added to prevent side reactions from this cation.
Hydrazinolysis Reactions and Side-Chain Carboxy-Hydrazide Formation
Hydrazinolysis is a chemical reaction involving the cleavage of a chemical bond by hydrazine (N₂H₄). In the context of this compound, the primary site for such a reaction is the side-chain tert-butyl ester. Generally, esters react with hydrazine to form carboxylic acid hydrazides. This transformation proceeds via nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the tert-butoxide leaving group. The resulting product would be the γ-carboxy-hydrazide of glutamic acid. While this is a plausible chemical transformation, specific studies detailing the direct hydrazinolysis of the this compound side chain to form the corresponding hydrazide are not extensively documented in the reviewed literature.
However, the reactivity of peptides containing the Glu(OtBu) residue in the presence of hydrazine has been explored in other contexts. In studies of peptide backbone editing, a reaction cascade generates a backbone-embedded α,γ-diketoamide. This intermediate can then be diversified using nucleophiles like hydrazine. nih.govchemrxiv.org For instance, research has shown that incubating a peptide containing a dehydrolactic acid motif and a Glu(OtBu) residue at pH 7, followed by treatment with hydrazine at pH 6, results in the quantitative formation of a backbone pyrazole structure. chemrxiv.org This demonstrates the stability and compatibility of the tert-butyl ester side chain of Glu(OtBu) under these specific reaction conditions, where the hydrazine reacts chemoselectively with the engineered backbone rather than the side-chain ester.
Oxidative Decarboxylation Processes and Substrate Reactivity Peculiarities
Oxidative decarboxylation is a reaction that removes a carboxyl group as carbon dioxide (CO₂) through an oxidative process. wikipedia.orgwikipedia.org For amino acids, this can lead to the formation of amines or, under different conditions, other functional groups like nitriles.
Studies on the oxidative decarboxylation of glutamic acid have revealed interesting reactivity and potential for biotechnological applications. In a chemoenzymatic process utilizing a vanadium-dependent chloroperoxidase (VCPO) from Curvularia inaequalis, L-glutamic acid can be converted with high selectivity into 3-cyanopropanoic acid. rsc.orgresearchgate.netresearchgate.net This reaction proceeds in the presence of hydrogen peroxide (H₂O₂) and catalytic amounts of bromide. rsc.orgresearchgate.net
A peculiar aspect of this substrate's reactivity is the striking difference observed when compared to the structurally similar aspartic acid. Under identical reaction conditions with catalytic amounts of sodium bromide (0.1 equivalents), glutamic acid is converted efficiently, whereas aspartic acid shows low conversion and poor selectivity for the corresponding nitrile product, 2-cyanoacetic acid. rsc.orgresearchgate.net The conversion of aspartic acid could only be increased by raising the bromide concentration to stoichiometric amounts (2 equivalents). rsc.orgresearchgate.net This suggests that subtle differences in intramolecular interactions and the formation of reaction intermediates influence the reactivity of these two amino acids in oxidative decarboxylation reactions. rsc.orgresearchgate.net The selective conversion of glutamic acid to 3-cyanopropanoic acid is significant as the product is a precursor for industrially relevant chemicals like bio-succinonitrile and bio-acrylonitrile. researchgate.net
Intramolecular Rearrangement Mechanisms: O to C Acyl Shift in Peptides
Intramolecular acyl shifts are important reactions that can alter the backbone of a peptide. chemrxiv.org A notable example is the spontaneous O to C acyl shift that occurs in peptides containing a dehydrolactic acid (DHL) motif. This rearrangement leads to the formation of a backbone-embedded α,γ-diketoamide, effectively inserting a ketone group into the peptide backbone and creating a new C-C bond. nih.govresearchgate.netnih.gov
The presence of a Glu(OtBu) residue within the peptide sequence has been shown to be fully compatible with this reaction cascade. Studies involving synthetic tripeptides have demonstrated that the O to C rearrangement proceeds efficiently and quantitatively for sequences containing an N-terminal Glu(OtBu) residue. nih.gov The proposed mechanism for this transformation begins with the intramolecular cyclization of a DHL tautomer to form a succinimide intermediate. nih.gov This is followed by the cleavage of a C-O bond to generate a critical enol-containing intermediate, which then cyclizes with an acetamide carbonyl to forge the new C-C bond. nih.gov The resulting α,γ-diketoamide is a versatile functional group that can be further derivatized. nih.gov The success of this rearrangement in the presence of Glu(OtBu) highlights the stability of the tert-butyl ester protecting group under the neutral pH conditions required for the acyl shift.
Fe(III) Chloride-Mediated Side Chain Deprotection and Modification Kinetics
The tert-butyl (tBu) ester is a common acid-labile protecting group for the side chain of glutamic acid in solid-phase peptide synthesis (SPPS). While typically removed with strong acids like trifluoroacetic acid (TFA), milder and more selective methods are often desired. An efficient and convenient strategy for the deprotection of the side-chain tert-butyl ester of glutamic and aspartic acids involves the use of ferric chloride (FeCl₃). nih.gov This Lewis acid-based method is cost-effective, compatible with Fmoc-based chemistry, and allows for subsequent on-resin modifications. nih.gov
The proposed mechanism involves the coordination of the Fe(III) ion to the oxygen atoms of the tert-butyl ester. This coordination withdraws electron density from the oxygen atoms, which in turn weakens the adjacent carbon-oxygen bond, facilitating its cleavage to form a stable tert-butyl cation and the free carboxylic acid. nih.govresearchgate.net
The reaction conditions have been optimized for efficiency. Studies on model substrates have shown that the yield of the deprotected product and the reaction rate increase with the amount of FeCl₃ used.
Table 1: Optimization of FeCl₃-Mediated Deprotection of a Model Substrate (Fmoc-Asp(OtBu)-OMe)
| Entry | Equivalents of FeCl₃ | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.1 | Dichloromethane (B109758) | 5.0 | 10 |
| 2 | 0.2 | Dichloromethane | 4.0 | 25 |
| 3 | 0.5 | Dichloromethane | 3.0 | 40 |
| 4 | 1.0 | Dichloromethane | 2.0 | 65 |
| 5 | 1.5 | Dichloromethane | 1.5 | 80 |
| 6 | 2.0 | Dichloromethane | 1.5 | 80 |
Data sourced from kinetic studies and optimization experiments. nih.gov
Kinetic studies performed using HPLC monitoring show that with 1.5 equivalents of FeCl₃ in dichloromethane (DCM), the deprotection is largely complete within 1.5 hours at room temperature. nih.gov On a solid support, 5 equivalents of FeCl₃ are typically used to ensure the reaction goes to completion in a similar timeframe. nih.gov This method provides a valuable tool for orthogonal protection/deprotection strategies in peptide synthesis. nih.gov
Solvent Effects on this compound Reactivity
The reactivity of this compound is significantly influenced by the choice of solvent, which can affect reaction rates, equilibria, and the stability of intermediates. The tert-butyl ester side chain is particularly sensitive to solvent conditions during deprotection.
In acid-catalyzed deprotection, such as with TFA, the reaction proceeds through the formation of a tert-butyl carbocation. stackexchange.com The choice of solvent impacts the stability of this charged intermediate. Non-nucleophilic, moderately polar solvents like dichloromethane (DCM) are commonly used as they can solvate the intermediate without reacting with it. stackexchange.com In contrast, protic solvents can participate in the reaction. For instance, thermolytic deprotection of tert-butyl esters can be achieved without any acid catalyst by heating in protic solvents like water or ethanol at high temperatures (120-240°C) in a continuous flow reactor. nih.gov
Specific solvents can also enable alternative deprotection pathways. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are known to facilitate the thermolytic cleavage of tert-butyl esters, often accelerated by microwave irradiation. researchgate.net The high ionizing power and low nucleophilicity of these solvents help stabilize the forming carbocation and promote the elimination of isobutylene.
For the FeCl₃-mediated deprotection, a non-protic solvent like DCM is optimal. nih.gov The use of hydrogen-bonding solvents can significantly retard or inhibit reactions where a bare anion is a key reactive species by strongly solvating it. The solubility of this compound and the reagents used in any given reaction is also a critical factor determined by the solvent system.
Compatibility of this compound in Specific Ligation Chemistries (e.g., Serine/Threonine Ligation)
Peptide ligation chemistries are powerful tools for synthesizing large proteins by joining smaller, unprotected peptide fragments. However, the compatibility of amino acid residues at the ligation junction is a critical factor. This compound, or glutamic acid in general, presents significant challenges in certain ligation methods.
In Serine/Threonine Ligation (STL) , which joins a peptide with an N-terminal serine or threonine to another peptide with a C-terminal salicylaldehyde (SAL) ester, glutamic acid is considered incompatible. researchgate.net The reason for this incompatibility lies in the instability of the required peptide SAL-ester intermediate when the C-terminal residue is glutamic acid, making its isolation and subsequent ligation reaction unfeasible. researchgate.net
Table 2: Compatibility of C-terminal Amino Acids in Serine/Threonine Ligation (STL)
| Amino Acid | Compatibility | Reason for Incompatibility (if applicable) |
|---|---|---|
| Alanine, Glycine, Serine, etc. (17 total) | Compatible | Stable SAL-ester intermediate. |
| Aspartic Acid (Asp) | Not Compatible | Unstable SAL-ester intermediate. |
| Glutamic Acid (Glu) | Not Compatible | Very unstable SAL-ester intermediate for isolation. researchgate.net |
| Lysine (Lys) | Not Compatible | Unstable SAL-ester intermediate. |
Data based on systematic investigation of STL compatibility. researchgate.net
In the context of Native Chemical Ligation (NCL) , which typically involves a C-terminal thioester and an N-terminal cysteine, ligation at a Glu-Cys junction can also be problematic. A known side reaction is the intramolecular migration of the thioester functionality from the alpha-carboxyl group to the side-chain carboxyl group of glutamic acid. researchgate.net This leads to the formation of a non-native γ-isopeptide bond instead of the desired native peptide bond. To circumvent this issue, the side chain of glutamic acid must be protected with a group that is stable during both the peptide synthesis and the ligation reaction, but can be removed afterward. researchgate.net
H Glu Otbu As a Versatile Building Block in Chemical Derivatization
Engineering Peptide Structures Utilizing H-Glu-OtBu
The incorporation of glutamic acid into peptide chains is fundamental to the synthesis of a vast array of biologically active peptides. This compound, and more commonly its Nα-protected form, Fmoc-Glu(OtBu)-OH, are indispensable reagents in this context, offering solutions for linear elongation, the creation of branched structures, and overcoming synthetic challenges associated with problematic sequences.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired sequence on a solid support. nih.govbachem.com In the widely used Fmoc/tBu strategy, the temporary Nα-Fmoc protecting group is removed at each cycle to allow for the coupling of the next amino acid in the sequence. wikipedia.org
The strategic incorporation of Fmoc-Glu(OtBu)-OH is crucial for introducing glutamic acid residues into a growing peptide chain. advancedchemtech.comcem.com The tert-butyl ester on the side chain of glutamic acid prevents the γ-carboxyl group from participating in unwanted side reactions during the peptide bond formation. This selective protection ensures that the peptide chain is elongated in a linear fashion, with each incoming amino acid coupling exclusively to the deprotected α-amino group of the preceding residue.
The OtBu group is stable to the basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF), but it is readily cleaved under the strongly acidic conditions of the final cleavage step (e.g., trifluoroacetic acid, TFA), which also releases the completed peptide from the solid support. advancedchemtech.com This orthogonality of protecting groups is a fundamental principle of SPPS that allows for the precise and controlled synthesis of complex peptides. nih.govnih.gov
Table 1: Role of Protecting Groups in Linear Peptide Elongation with Fmoc-Glu(OtBu)-OH
| Protecting Group | Position | Role | Removal Conditions |
| Fmoc | α-amino group | Temporary protection during coupling | Basic (e.g., Piperidine) |
| OtBu | γ-carboxyl group | Side-chain protection to prevent branching | Acidic (e.g., TFA) |
Beyond linear structures, this compound is instrumental in the synthesis of more complex, branched peptide architectures, specifically those containing oligo-glutamic acid side chains. nih.govsbbq.org.br These branched structures are of significant interest as they can mimic post-translational modifications and serve as scaffolds for various applications. nih.govresearchgate.net
A key strategy for constructing these branched chains involves the use of an orthogonally protected glutamic acid residue within the main peptide backbone. researchgate.net For instance, a glutamic acid with a selectively removable side-chain protecting group (e.g., an allyl ester) can be incorporated. Following the selective deprotection of this side chain on the solid support, a building block like H-Glu(tBu)-Oallyl can be coupled to the now-free side-chain carboxyl group. nih.govresearchgate.net This process can be repeated to elongate the side chain with multiple glutamic acid residues, each protected with the OtBu group. The tert-butyl esters on the newly formed oligo-glutamic acid branch are then removed during the final acid cleavage from the resin. researchgate.net This method allows for the precise control over the length and composition of the branched oligo-glutamic acid chain. nih.govsbbq.org.br
Table 2: Synthetic Strategy for Branched Oligo-Glutamic Acid Chains
| Step | Action | Reagent/Condition | Purpose |
| 1 | Incorporate orthogonally protected Glu into the main chain | Fmoc-Glu(OAllyl)-OH | Introduce a site for branching |
| 2 | Selectively deprotect the side chain | Pd(PPh₃)₄ | Expose the γ-carboxyl group for branching |
| 3 | Couple the first branching unit | H-Glu(tBu)-OAllyl | Initiate the branched chain |
| 4 | Repeat deprotection and coupling as needed | Pd(PPh₃)₄, H-Glu(tBu)-OAllyl | Elongate the branched chain |
| 5 | Final cleavage | TFA | Remove the peptide from resin and all OtBu groups |
The synthesis of certain peptide sequences, often termed "difficult sequences," can be hampered by problems such as poor solubility and on-resin aggregation, which can lead to incomplete reactions and low yields. nih.govnih.gov These sequences are often rich in hydrophobic amino acids and can form stable secondary structures like β-sheets that hinder the accessibility of reagents. nih.govresearchgate.net
Strategic structural design, including the use of specific dipeptide building blocks, can mitigate these issues. For example, the incorporation of a dipeptide containing Fmoc-Glu(OtBu)-OH linked to a pseudoproline moiety, such as Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH, can be highly effective. adventchembio.com The pseudoproline introduces a "kink" into the peptide backbone, which disrupts the formation of inter- and intramolecular hydrogen bonds that lead to aggregation. adventchembio.com This structural disruption improves the solvation of the growing peptide chain and enhances the efficiency of both the coupling and deprotection steps in SPPS. adventchembio.com The presence of the OtBu-protected glutamic acid residue within this dipeptide allows for its seamless integration into standard Fmoc-based synthesis protocols. adventchembio.com
Design and Synthesis of Linkers for Advanced Conjugate Architectures
This compound also finds significant utility as a fundamental component in the construction of linkers for sophisticated biomolecular conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medkoo.com In this context, it often serves as a stable, non-cleavable spacer or branching point within the linker structure.
This compound is employed in the synthesis of non-cleavable ADC linkers. medkoo.comcphi-online.com Non-cleavable linkers are designed to be stable in the bloodstream and only release the drug payload after the entire ADC has been internalized by the target cell and the antibody component is degraded within the lysosome. njbio.comproteogenix.science The resulting active metabolite consists of the drug, the linker, and the amino acid residue to which it was attached. nih.gov The glutamic acid structure derived from this compound can serve as a hydrophilic and biocompatible spacer within the linker, potentially improving the pharmacokinetic properties of the ADC. frontiersin.orgresearchgate.net Furthermore, the two carboxyl groups of glutamic acid (one of which is initially protected as the tert-butyl ester) and the amino group provide multiple points for further chemical modification, allowing for the creation of branched linker architectures that can, for instance, accommodate solubility-enhancing moieties. frontiersin.org
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov A PROTAC molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. biochempeg.com The nature and length of this linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov
This compound is utilized as a building block for alkyl chain-based PROTAC linkers. medkoo.commedchemexpress.com Alkyl chains are a common motif in PROTAC linkers, providing flexibility and allowing for the optimization of the distance between the two ligands. nih.govbroadpharm.com The glutamic acid core of this compound can be incorporated into these alkyl chains to introduce a branching point or to modulate the physicochemical properties of the linker, such as its polarity and solubility. The synthetic versatility of this compound allows for its integration into various linker synthesis strategies, contributing to the development of potent and selective protein degraders. nih.gov
Precursor in Glutamine-Derived Tracer Synthesis
L-glutamic acid α-tert-butyl ester (this compound), often used in its N-terminally protected form (Boc-L-Glu-OtBu), is a key precursor in the synthesis of novel radiolabeled glutamine derivatives for positron emission tomography (PET) imaging. nih.govnih.gov As certain tumors exhibit a metabolic shift towards glutaminolysis (the consumption of glutamine), tracers derived from glutamine are valuable tools for visualizing these cancers. nih.govnih.gov
The synthesis of these PET tracers involves coupling the protected glutamate (B1630785) precursor, Boc-L-Glu-OtBu, with specific aniline (B41778) derivatives. nih.gov For instance, in the development of novel probes like [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine, Boc-L-Glu-OtBu is coupled with 4-fluoroaniline (B128567) or 4'-fluoro-[1,1'-biphenyl]-4-amine, respectively. nih.gov This amide bond formation is typically facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov
Following the successful coupling, the Boc (tert-butoxycarbonyl) and OtBu (tert-butyl ester) protecting groups are removed. nih.gov This deprotection step is commonly achieved using a strong acid, such as 4M hydrochloric acid (HCl) in dioxane, to yield the final cold reference compounds. nih.gov This synthetic strategy highlights the utility of this compound as a foundational molecule, providing the core glutamine structure that is elaborated upon to create targeted imaging agents. nih.govnih.gov
| Precursor | Coupled Molecule | Product |
| Boc-L-Glu-OtBu | 4-fluoroaniline | N-(4-fluorophenyl)-L-glutamine precursor |
| Boc-L-Glu-OtBu | 4-aminophenol | N-(4-hydroxyphenyl)-L-glutamine precursor |
| Boc-L-Glu-OtBu | 4'-fluoro-[1,1'-biphenyl]-4-amine | N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-L-glutamine precursor |
This table summarizes the coupling reactions using the protected form of this compound to create precursors for various glutamine derivatives as described in the research. nih.gov
Development of Specialized Polymeric Materials from this compound Derived Monomers
The protected derivative of this compound, N-Boc-l-glutamic acid α-tert-butyl ester (NBoc-Glu-OtBu), serves as a versatile starting material for the synthesis of a range of vinyl monomers. nih.gov This allows for the incorporation of the glutamate side chain into various polymer backbones, creating materials with specific, tailored properties. nih.gov Researchers have successfully synthesized four distinct types of vinyl monomers from this precursor: an acrylate (B77674), a methacrylate (B99206), an acrylamide (B121943), and a methacrylamide (B166291). nih.gov
The general synthetic approach involves modifying the γ-carboxylic acid group of NBoc-Glu-OtBu to introduce the polymerizable vinyl functionality. nih.gov This strategy leads to the formation of monomers that, once polymerized, will feature zwitterionic glutamate-derived side chains. nih.gov
The specific monomers synthesized from NBoc-Glu-OtBu are:
NBoc-Glu-OtBu acrylate (NBoc-Glu-OtBu-A)
NBoc-Glu-OtBu methacrylate (NBoc-Glu-OtBu-MA)
NBoc-Glu-OtBu acrylamide (NBoc-Glu-OtBu-AAm)
NBoc-Glu-OtBu methacrylamide (NBoc-Glu-OtBu-MAAm)
This monomer library, all originating from a single glutamate precursor, enables systematic studies on how the polymer backbone chemistry influences the final properties and interactions of the resulting materials. nih.gov
| Precursor | Monomer Type | Abbreviation |
| NBoc-Glu-OtBu | Acrylate | NBoc-Glu-OtBu-A |
| NBoc-Glu-OtBu | Methacrylate | NBoc-Glu-OtBu-MA |
| NBoc-Glu-OtBu | Acrylamide | NBoc-Glu-OtBu-AAm |
| NBoc-Glu-OtBu | Methacrylamide | NBoc-Glu-OtBu-MAAm |
This table showcases the variety of vinyl monomers that can be synthesized from a common this compound derivative. nih.gov
The vinyl monomers derived from this compound are particularly well-suited for controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov RAFT is a powerful method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow size distributions (low dispersity, Đ). nih.gov
In this context, the acrylate, methacrylate, acrylamide, and methacrylamide monomers synthesized from NBoc-Glu-OtBu have been successfully polymerized via RAFT. nih.gov This process yields a series of well-defined polymers that differ systematically in their backbone structure but all possess the same zwitterionic glutamate side chains after deprotection. nih.gov The use of RAFT polymerization ensures a high degree of control over the final polymer structure, which is crucial for investigating structure-property relationships. nih.gov
The resulting glutamate-functionalized, zwitterionic polymers have shown high cytocompatibility. nih.gov This controlled polymerization approach allows researchers to fine-tune the polymer backbone (e.g., acrylate vs. acrylamide), which has been shown to be a critical factor influencing the cellular specificity and association mechanisms of these advanced biomaterials. nih.gov The ability to create such defined zwitterionic polymers using this compound as the foundational building block opens avenues for developing sophisticated materials for biomedical applications. nih.gov
| Polymerization Technique | Monomers Used | Resulting Polymer Type | Key Feature |
| RAFT Polymerization | NBoc-Glu-OtBu-A, -MA, -AAm, -MAAm | Defined polymers with narrow size distribution (Đ < 1.3) | Zwitterionic glutamate-derived side chains |
This table highlights the application of RAFT polymerization to this compound-derived monomers to produce specialized zwitterionic polymers. nih.gov
Advanced Analytical and Spectroscopic Characterization of H Glu Otbu and Its Reaction Products
Spectroscopic Techniques for Structural Elucidation and Conformation Analysis
Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of H-Glu-OtBu. These techniques probe the molecular vibrations, electronic transitions, and nuclear spin environments to provide a comprehensive picture of the compound's architecture.
FT-IR and FT-Raman spectroscopies are powerful vibrational techniques used to identify the functional groups present in this compound. The combination of both methods provides a more complete vibrational analysis, as some modes that are weak in FT-IR may be strong in FT-Raman, and vice versa.
In the FT-IR spectrum of a related protected amino acid, N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid gamma-tert-butyl ester, characteristic peaks are observed which can be correlated to the structural motifs of this compound. nih.gov For this compound, the spectrum is expected to be dominated by absorptions corresponding to the stretching and bending vibrations of its constituent functional groups.
Key expected vibrational modes for this compound are detailed in the table below. The exact positions of these peaks can be influenced by the sample's physical state and intermolecular interactions.
Table 1: Predicted FT-IR and FT-Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |
|---|---|---|---|
| Primary Amine (NH₂) | N-H Stretch | 3400-3250 (broad) | 3400-3250 (weak) |
| N-H Bend | 1650-1580 (medium) | 1650-1580 (weak) | |
| Carboxylic Acid (COOH) | O-H Stretch | 3300-2500 (very broad) | 3300-2500 (weak) |
| C=O Stretch | 1760-1690 (strong) | 1760-1690 (medium) | |
| Ester (COOtBu) | C=O Stretch | 1750-1730 (strong) | 1750-1730 (medium) |
| C-O Stretch | 1300-1000 (strong) | 1300-1000 (weak) | |
| Alkyl Groups (CH, CH₂, CH₃) | C-H Stretch | 2980-2850 (strong) | 2980-2850 (strong) |
| C-H Bend | 1470-1350 (variable) | 1470-1350 (medium) | |
| tert-Butyl Group | C-H Rocking | ~1390 and ~1365 (strong) | ~1390 and ~1365 (medium) |
FT-Raman spectroscopy is particularly useful for observing the non-polar bonds and symmetric vibrations within the molecule, which often result in weak FT-IR signals. The C-C backbone stretches and the symmetric stretches of the carboxylate and ester groups would be more prominent in the FT-Raman spectrum. For instance, studies on L-glutamic acid have identified characteristic Raman bands for the various ionic species, which can serve as a reference for interpreting the spectrum of its tert-butyl ester derivative.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive chromophores, the UV absorption is expected to be minimal and occur at shorter wavelengths, typically below 220 nm. The primary electronic transitions would be the n→π* transitions of the carbonyl groups in the carboxylic acid and the tert-butyl ester moieties.
The UV-Vis spectrum of this compound is generally of limited use for structural elucidation on its own but becomes significant when monitoring reactions involving this compound. For instance, if this compound is reacted with a chromophore-containing reagent, the appearance of new absorption bands at longer wavelengths can be used to track the progress of the reaction.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound and its reaction products. It provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the glutamic acid backbone and the tert-butyl group. Based on the structure and data from related compounds like L-glutamic acid and its derivatives, the following chemical shifts can be anticipated. nih.govhmdb.caresearchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Chemical Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| α-H | CH(NH₂)COOH | ~3.8 - 4.2 | Doublet of doublets (dd) or Triplet (t) |
| β-H₂ | CH₂CH(NH₂) | ~2.0 - 2.4 | Multiplet (m) |
| γ-H₂ | CH₂COOH | ~2.4 - 2.8 | Triplet (t) |
| (CH₃)₃C | C(CH₃)₃ | ~1.4 - 1.5 | Singlet (s) |
| NH₂ | Amine | Variable (broad singlet) | Singlet (s) |
| COOH | Carboxylic Acid | Variable (broad singlet) | Singlet (s) |
The exact chemical shifts and coupling patterns can provide conformational information and are crucial for verifying the successful synthesis of this compound and its subsequent reaction products.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the α-carbon, the aliphatic carbons of the glutamic acid backbone, and the carbons of the tert-butyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Chemical Environment | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| C=O (Ester) | Ester Carbonyl | ~170 - 175 |
| C=O (Acid) | Carboxylic Acid Carbonyl | ~175 - 180 |
| α-C | CH(NH₂) | ~50 - 55 |
| β-C | CH₂CH(NH₂) | ~25 - 30 |
| γ-C | CH₂COOH | ~30 - 35 |
| C(CH₃)₃ | Quaternary Carbon of t-butyl | ~80 - 85 |
| C(CH₃)₃ | Methyl Carbons of t-butyl | ~27 - 29 |
Analysis of the ¹³C NMR spectrum is essential for confirming the carbon framework of this compound and is particularly useful in identifying the products of reactions where the carbon skeleton is modified.
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are vital for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of chemical reactions.
HPLC is a cornerstone technique for assessing the purity of this compound. A reversed-phase HPLC method is typically employed, where this compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. A patent application provides an example of an HPLC chromatogram for L-glutamic acid-alpha-tert-butyl ester, demonstrating the utility of this technique. google.com
A typical HPLC method for purity analysis of this compound would involve the following parameters:
Table 4: Typical HPLC Parameters for this compound Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA | | Gradient | A time-dependent gradient from a high percentage of A to a high percentage of B | | Flow Rate | 1.0 mL/min | | Detection | UV at 210-220 nm | | Column Temperature | 25-30 °C |
This method allows for the quantification of this compound and the detection of any impurities. By injecting samples at different time points during a reaction, HPLC can also be used to monitor the consumption of starting materials and the formation of products, thereby providing valuable data on reaction kinetics.
Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, especially in applications where stereochemistry is critical. Chiral HPLC is the method of choice for this analysis. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation.
Several types of CSPs are effective for the separation of amino acid enantiomers, with teicoplanin-based columns being particularly successful for underivatized amino acids. sigmaaldrich.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
Table 5: Exemplary Chiral HPLC Method for this compound Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based, Polysaccharide-based) |
| Mobile Phase | A mixture of organic solvents (e.g., hexane/isopropanol) or an aqueous-organic mixture with a buffer |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210-220 nm or Mass Spectrometry (MS) |
| Column Temperature | Ambient or controlled |
The successful separation of the L- and D-enantiomers allows for the accurate determination of the enantiomeric excess (ee) of this compound, a critical quality control parameter. For instance, a purity of ≥ 99.5% (Chiral HPLC) has been reported for the related Fmoc-L-Glu-OtBu. chemimpex.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, amino acids like this compound are polar and non-volatile, necessitating a chemical modification process known as derivatization prior to analysis. The primary goal of derivatization is to convert the analyte into a more volatile and thermally stable form by replacing active hydrogen atoms on polar functional groups (such as -NH2 and -COOH) with nonpolar moieties. youtube.com This enhances the chromatographic behavior of the compound, allowing for successful separation and detection by GC-MS.
Common derivatization strategies for amino acids include:
Silylation: This is a widely used technique where active hydrogens are replaced with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form TBDMS derivatives, which are noted for their stability and resistance to moisture compared to TMS derivatives.
Acylation and Esterification: This two-step process involves esterifying the carboxyl groups followed by acylating the amino groups. For instance, esterification can be performed using methanolic HCl, followed by acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.gov This creates derivatives that are sufficiently volatile for GC-MS analysis. nih.gov
During the derivatization process, particularly under acidic and heated conditions, glutamic acid and its derivatives can undergo intramolecular cyclization to form pyroglutamate (B8496135) (pGlu). nih.govnih.govresearchgate.net This conversion is a significant reaction pathway that can be monitored and quantified by GC-MS. nih.govresearchgate.net For example, studies on γ-glutamyl peptides have shown that derivatization with methanolic HCl leads to the formation of pGlu, which is then further derivatized for analysis. nih.govnih.gov The resulting pGlu derivative can be quantified using electron-capture negative-ion chemical ionization (ECNICI) mode for high sensitivity. nih.gov
The mass spectrometer fragments the derivatized molecules in a reproducible manner, producing a characteristic mass spectrum that serves as a fingerprint for identification. This allows for both qualitative confirmation of the derivatized this compound and its reaction byproducts, as well as quantitative analysis when appropriate internal standards are used. nih.gov
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Resulting Derivative | Key Analytical Aspects |
|---|---|---|---|---|
| Silylation | MTBSTFA in Acetonitrile | 100 °C for 4 hours | tert-butyldimethylsilyl (TBDMS) derivative | Produces stable derivatives; characteristic fragments allow for easy MS identification. |
| Esterification & Acylation | 1. 2M HCl in CH3OH 2. Pentafluoropropionic Anhydride (PFPA) | 1. 80 °C for 60 min 2. 65 °C for 30 min | Methyl Ester, Pentafluoropropionyl Amide | Can lead to the formation of pyroglutamate (pGlu) derivatives, which can be quantified. nih.govnih.gov |
| Esterification | Pentafluorobenzyl Bromide (PFB-Br) in Acetone | 50 °C for 60 min | Pentafluorobenzyl (PFB) Ester | Useful for the analysis of free pyroglutamate in ECNICI mode. nih.govresearchgate.net |
Size Exclusion Chromatography (SEC) for Polymeric Derivatives
This compound serves as a monomer for the synthesis of poly(γ-tert-butyl-L-glutamate), a synthetic polypeptide. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing the polymeric derivatives resulting from the polymerization of this compound. nih.govnih.gov SEC separates macromolecules based on their hydrodynamic volume in solution. core.ac.uk Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores to varying extents and elute later. nih.gov
This technique is crucial for determining the molecular weight distribution of a polymer sample. Key parameters obtained from SEC analysis include:
Weight-average molecular weight (Mw)
Number-average molecular weight (Mn)
Polydispersity index (PDI = Mw/Mn) , which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 signifies a polymer with chains of very similar lengths. nih.gov
The characterization of poly(γ-benzyl-L-glutamate) (PBLG), a closely related polymer, is well-documented and serves as an excellent model. nih.gov In studies of PBLG synthesized via ring-opening polymerization, SEC coupled with detectors like multi-angle laser light scattering (MALS) is used to obtain absolute molecular weights and narrow molecular weight distributions, with PDI values reported in the range of 1.13 to 1.55. nih.gov The presence of branches in a polymer can affect its hydrodynamic volume, making a linear polymer appear smaller than a branched one of the same molecular weight, which can complicate analysis if not accounted for, often requiring the use of multiple detectors. nih.govcore.ac.ukresearchgate.net
| Polymer Sample (PBLG) | Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Synthesis Method | Reference |
|---|---|---|---|---|
| PBLG-1 | 6,500 | 1.13 | Nickel-mediated ROP | nih.gov |
| PBLG-2 | 25,000 | 1.15 | Nickel-mediated ROP | nih.gov |
| PBLG-3 | 50,000 | 1.20 | Nickel-mediated ROP | nih.gov |
| PBLG-4 | 97,000 | 1.55 | Nickel-mediated ROP | nih.gov |
High-Resolution Mass Spectrometry for Molecular Characterization (e.g., HR-ESI MS)
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Electrospray Ionization (ESI), is a definitive technique for the precise molecular characterization of this compound. Unlike nominal mass instruments, HRMS provides highly accurate mass-to-charge (m/z) measurements, typically with a mass tolerance of less than 5 ppm. mdpi.com This level of precision allows for the unambiguous determination of a compound's elemental composition from its measured mass. mdpi.com
For this compound (molecular formula C9H17NO4), the analysis is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]+ ion. The high-resolution measurement of this ion's m/z value can confirm the elemental formula and, by extension, the identity of the compound with a high degree of confidence.
Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]+ precursor ion can further elucidate the structure. Collision-induced dissociation (CID) of the precursor ion generates a characteristic fragmentation pattern. For this compound, predictable fragmentation pathways include:
Loss of isobutene: A characteristic fragmentation of tert-butyl esters, resulting in the loss of a neutral C4H8 molecule (56.0626 Da).
Loss of the entire tert-butoxy (B1229062) group: Cleavage of the C-O bond leading to the loss of C4H9O•.
Loss of water (H2O) and/or ammonia (NH3) from the amino acid backbone.
The accurate mass measurement of these fragment ions provides further structural confirmation. For instance, HRMS analysis of related tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides has demonstrated the ability to confirm structures by matching experimentally found m/z values to calculated values with high precision. nih.gov
| Ion/Fragment | Formula | Theoretical Monoisotopic Mass (Da) | Description |
|---|---|---|---|
| [M+H]+ | [C9H18NO4]+ | 204.1230 | Protonated parent molecule. |
| [M+H - C4H8]+ | [C5H10NO4]+ | 148.0604 | Loss of neutral isobutene from the tert-butyl ester group. |
| [M+H - H2O]+ | [C9H16NO3]+ | 186.1125 | Loss of a water molecule. |
| - | [C5H8NO2]+ | 114.0550 | Fragment corresponding to the pyroglutamate structure after loss of the tert-butoxy group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
